![molecular formula C15H23N3O B5852282 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5852282.png)
1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone, also known as MPMPH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPMPH belongs to the family of hydrazones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone is not fully understood, but it is believed to involve the modulation of multiple signaling pathways in neuronal cells. 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone also inhibits the activation of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone has also been shown to improve mitochondrial function and reduce the accumulation of amyloid-beta and tau proteins, which are implicated in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone is its low bioavailability, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone. One area of interest is the development of more potent and selective analogs of 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone that can target specific signaling pathways involved in neurodegeneration. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone in animal models and human clinical trials. Finally, the potential use of 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone as a diagnostic tool for Alzheimer's disease and other neurological disorders warrants further investigation.
Conclusion
In conclusion, 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone is a promising compound for the treatment of neurological disorders due to its neuroprotective effects and potential therapeutic applications. Its synthesis method and scientific research application have been discussed in detail, along with its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone as a therapeutic agent for neurological disorders.
Métodos De Síntesis
The synthesis of 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone involves the reaction of 4-methoxy-3-(1-piperidinylmethyl)benzaldehyde with ethyl hydrazinecarboxylate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone exhibits neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-1-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]ethylidenehydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12(17-16)13-6-7-15(19-2)14(10-13)11-18-8-4-3-5-9-18/h6-7,10H,3-5,8-9,11,16H2,1-2H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCJTKMWCXWAQL-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)C1=CC(=C(C=C1)OC)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N)/C1=CC(=C(C=C1)OC)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[(1E)-1-hydrazinylideneethyl]-2-methoxybenzyl}piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


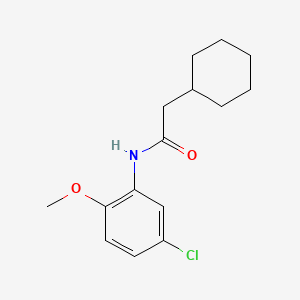
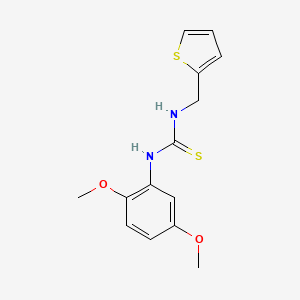
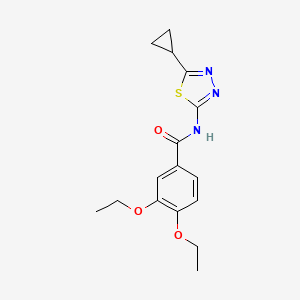

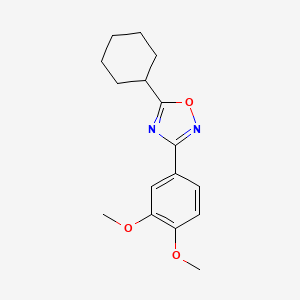
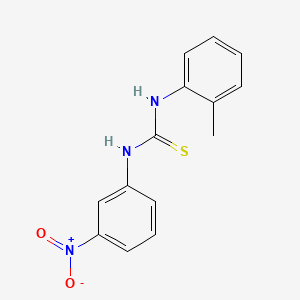
![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)
![N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5852290.png)


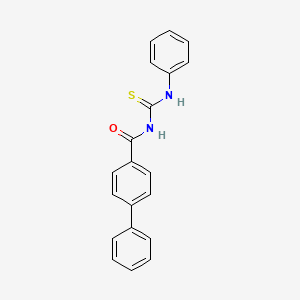
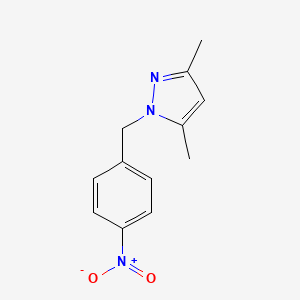
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)